Methyl diphenylphosphite

説明

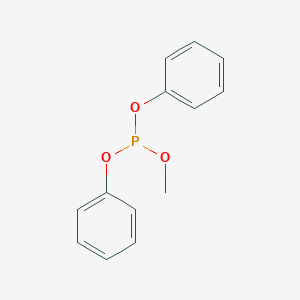

Structure

3D Structure

特性

IUPAC Name |

methyl diphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13O3P/c1-14-17(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCZNDFWFCCTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334451 | |

| Record name | methyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3577-87-5 | |

| Record name | methyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In--Depth Technical Guide to Methyl Diphenylphosphite (CAS 3577-87-5): Properties, Synthesis, and Applications

Introduction

Methyl diphenylphosphite, registered under CAS number 3577-87-5, is a versatile organophosphorus compound belonging to the phosphite ester class.[1] Characterized by a central phosphorus(III) atom bonded to a methoxy group and two phenoxy groups, this reagent serves as a critical building block and intermediate in a wide array of chemical transformations.[1][2] Its unique electronic and steric properties make it a valuable tool for researchers in organic synthesis, polymer science, and drug development. This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthetic methodologies, key reaction mechanisms, and practical applications, with a strong emphasis on safety and handling protocols required for its effective use in a laboratory setting.

Part 1: Physicochemical Properties and Specifications

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is relatively insoluble in water but exhibits moderate to high solubility in common organic solvents such as chloroform, dichloromethane, methanol, and ethyl acetate.[1] Its susceptibility to moisture and air necessitates handling and storage under an inert atmosphere to prevent degradation.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3577-87-5 | [2] |

| Molecular Formula | C₁₃H₁₃O₃P | [2][3] |

| Molecular Weight | 248.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 335 °C (atm); 165.5-166.5 °C @ 12 Torr | [3] |

| Density | 1.164 g/cm³ | |

| Synonyms | Phosphorous acid, methyl diphenyl ester; Diphenyl methyl phosphite | [1][2] |

| Sensitivity | Air and moisture sensitive; Hygroscopic | [3] |

Part 2: Synthesis, Purification, and Characterization

The synthesis of this compound, like other mixed phosphite esters, is typically achieved by the sequential reaction of phosphorus trichloride with the corresponding alcohols or phenols. A common and logical laboratory-scale approach involves the reaction of diphenyl phosphorochloridite with methanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Reagents & Equipment: Diphenyl phosphorochloridite, anhydrous methanol, anhydrous triethylamine (TEA), anhydrous diethyl ether (or toluene), Schlenk flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, vacuum distillation apparatus.

-

Procedure:

-

Assemble a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar and a dropping funnel.

-

Charge the flask with diphenyl phosphorochloridite and anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of anhydrous methanol and anhydrous triethylamine in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the methanol/TEA solution dropwise to the stirred solution of diphenyl phosphorochloridite over 1 hour, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride precipitate will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Filter the mixture under an inert atmosphere to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the resulting crude oil by vacuum distillation (e.g., at ~166 °C / 12 Torr) to yield pure this compound.

-

Causality in Experimental Design:

-

Anhydrous Conditions: The exclusion of water is critical because the starting material (diphenyl phosphorochloridite) and the product are highly susceptible to hydrolysis, which would lead to the formation of undesired phosphoric acid byproducts.

-

Inert Atmosphere (Nitrogen/Argon): The phosphorus(III) center is prone to oxidation by atmospheric oxygen to form the corresponding phosphate. Performing the reaction under an inert atmosphere preserves the desired oxidation state.

-

Use of Triethylamine: Triethylamine acts as an HCl scavenger. Its role is to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.

-

Vacuum Distillation: This purification method is ideal for high-boiling, thermally sensitive liquids, allowing for distillation at a lower temperature to prevent decomposition.

Part 3: Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the lone pair of electrons on the phosphorus(III) center, making it an excellent nucleophile. This property is the foundation for its utility in several cornerstone reactions in organic synthesis.

The Michaelis-Arbuzov Reaction

A hallmark reaction of trialkyl phosphites is the Michaelis-Arbuzov reaction, which is a powerful method for forming carbon-phosphorus bonds to generate phosphonates.[4] In this reaction, the phosphite attacks an alkyl halide, leading to a quasi-phosphonium salt intermediate that subsequently undergoes dealkylation to yield the thermodynamically stable pentavalent phosphonate.

-

Nucleophilic Attack: The phosphorus lone pair of this compound attacks the electrophilic carbon of an alkyl halide (e.g., iodomethane), displacing the halide ion to form a methyltriphenoxyphosphonium iodide intermediate.

-

Dealkylation (SN2): The displaced halide ion then attacks one of the ester groups. In the case of this compound reacting with iodomethane, the iodide ion will preferentially attack the methyl group of the phosphonium intermediate, as it is the most sterically accessible and electrophilic carbon.

-

Product Formation: This SN2 displacement yields the stable diphenyl methylphosphonate and a new alkyl halide (in this case, methyl iodide).

Conclusion

This compound is a potent and versatile organophosphorus reagent with significant applications in synthetic and industrial chemistry. Its utility in forming C-P bonds through reactions like the Michaelis-Arbuzov, its potential as a ligand in catalysis, and its role as a polymer stabilizer underscore its importance. However, its hazardous nature demands strict adherence to safety and handling protocols. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively and safely leverage the unique chemical properties of this compound in their work.

References

-

Georganics. (2011, February 17). This compound Safety Data Sheet. Georganics Ltd. Link

-

Organic Letters - ACS Publications. (2026, January 21). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Link

-

CymitQuimica. CAS 3577-87-5: this compound. Link

-

PubChem - NIH. Methyl diphenyl phosphite. Link

-

Cole-Parmer. Material Safety Data Sheet - Diphenyl methyl phosphine, 98% (gc). Link

-

Beilstein Journals. Methylidynetrisphosphonates: Promising C 1 building block for the design of phosphate mimetics. Link

-

Sigma-Aldrich. Dimethyl phosphite - Safety Data Sheet. Link

-

Wikipedia. Diphenylphosphite. Link

-

ChemicalBook. (2023, April 23). This compound. Link

-

Sigma-Aldrich. Methyl diphenylphosphinite 97 4020-99-9. Link

-

Fisher Scientific. (2010, June 4). SAFETY DATA SHEET - Diphenyl phosphite. Link

-

Chemical Reviews. Phosphite-Containing Ligands for Asymmetric Catalysis. Link

-

-ORCA - Cardiff University. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Link

-

Thermo Fisher Scientific. This compound - SAFETY DATA SHEET. Link

-

ChemicalBook. (2025, December 31). DIPHENYL METHYLPHOSPHONATE. Link

Sources

- 1. CAS 3577-87-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Methyl diphenyl phosphite | C13H13O3P | CID 520764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. georganics.sk [georganics.sk]

- 4. BJOC - Methylidynetrisphosphonates: Promising C1 building block for the design of phosphate mimetics [beilstein-journals.org]

An In-depth Technical Guide to Methyl Diphenylphosphite: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of methyl diphenylphosphite (C₁₃H₁₃O₃P), a versatile organophosphorus compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its core chemical properties, reactivity, and applications, grounding all claims in verifiable scientific literature.

Introduction: The Role of Trivalent Phosphorus Esters

This compound belongs to the phosphite ester class, characterized by a central phosphorus(III) atom. These P(III) compounds are distinguished by the lone pair of electrons on the phosphorus, which imparts a unique combination of nucleophilic and redox properties. This electronic configuration makes them valuable intermediates and reagents in a wide array of chemical transformations, from classical organophosphorus reactions to modern photoredox catalysis. This guide will explore the specific attributes of this compound, a molecule that combines the steric and electronic influences of two phenyl groups and one methyl group on a reactive phosphorus center.

Section 1: Core Physicochemical and Safety Properties

A foundational understanding of a chemical begins with its physical properties and safety profile. This compound is a colorless to pale yellow liquid that is sensitive to moisture (hygroscopic).[1] Its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Methyl diphenyl phosphite | [2] |

| Synonyms | Diphenyl methyl phosphite, Phosphorous acid methyl diphenyl ester | [1][2] |

| CAS Number | 3577-87-5 | [2][3] |

| Molecular Formula | C₁₃H₁₃O₃P | [2][3] |

| Molecular Weight | 248.21 g/mol | [2] |

| Appearance | Colorless to pale yellow, hygroscopic liquid | [1] |

| Boiling Point | 165.5-166.5 °C @ 12 Torr | [1] |

| Density | 1.164 g/cm³ | [1] |

| Solubility | Soluble in chloroform, DCM, methanol, ethyl acetate. Insoluble in water. | [1] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions. Its primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Code | Description | Class |

| H301 | Toxic if swallowed | Acute toxicity, oral |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity |

| Data sourced from PubChem[2] |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to mitigate inhalation risks.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles at all times.

-

Dispensing: Use a syringe or cannula for transferring the liquid, as it is hygroscopic and can react with atmospheric moisture.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from oxidizing agents and water.

-

Spill & Waste: Absorb spills with an inert material (e.g., vermiculite) and dispose of waste in a dedicated, sealed container for hazardous chemical waste.

Section 2: Synthesis and Spectroscopic Characterization

Conceptual Synthesis Protocol

A common method for preparing phosphite esters involves the reaction of a phosphorus halide with the desired alcohols or phenols. For this compound, a plausible route is the reaction of methylphosphonous dichloride (CH₃PCl₂) with two equivalents of phenol in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

Caption: Conceptual reaction scheme for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification. While a dedicated public database entry for this compound's spectra is elusive, its expected NMR and IR characteristics can be predicted based on its functional groups and data from analogous compounds.

¹H NMR:

-

Aromatic Protons (C₆H₅): Multiple signals expected in the range of δ 7.0-7.5 ppm.

-

Methyl Protons (CH₃): A doublet is expected around δ 3.5-4.0 ppm due to coupling with the phosphorus atom (³JP-H).

³¹P NMR:

-

This is the most diagnostic technique for phosphorus compounds. For a P(III) phosphite ester like this compound, a single resonance is expected. Trialkoxy and triaroxy phosphites typically exhibit chemical shifts in the range of δ +125 to +145 ppm relative to 85% H₃PO₄.[4] The specific shift is influenced by the electronic nature of the substituents.

Infrared (IR) Spectroscopy:

-

P-O-C (aryl) stretch: Strong absorptions around 1200 cm⁻¹.

-

P-O-C (alkyl) stretch: Strong absorptions around 1030-1050 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Section 3: Core Chemical Reactivity

The reactivity of this compound is dominated by the P(III) center's lone pair, making it a target for electrophiles and an actor in redox processes.

The Michaelis-Arbuzov Reaction

A cornerstone of phosphorus chemistry, the Michaelis-Arbuzov reaction converts a P(III) phosphite into a P(V) phosphonate.[5] The reaction proceeds via nucleophilic attack of the phosphite on an alkyl halide, forming a quasi-phosphonium salt intermediate. Subsequent dealkylation by the halide ion yields the thermodynamically stable phosphonate.[6][7]

With this compound, reaction with an alkyl halide (R-X) would typically involve the displacement of a methyl or phenyl group. The reaction with aryl phosphites often requires higher temperatures than with trialkyl phosphites.[8] The dealkylation step preferentially removes the methyl group over the more tightly bound phenyl group.

Caption: General mechanism of the Michaelis-Arbuzov reaction with this compound.

Hydrolysis

Due to its hygroscopic nature, this compound is susceptible to hydrolysis, which can be catalyzed by acid. The reaction involves the nucleophilic attack of water on the phosphorus atom.[9] Acid catalysis proceeds by protonating an oxygen atom, which makes the phosphorus atom more electrophilic and susceptible to attack by water.[10][11][12] This ultimately leads to the cleavage of a P-O bond.

Caption: Simplified workflow for the acid-catalyzed hydrolysis of this compound.

Oxidation

The P(III) center is readily oxidized to pentavalent phosphorus, P(V). This can occur with various oxidizing agents or even slowly with atmospheric oxygen, which is why storage under an inert atmosphere is critical. The product of oxidation is methyl diphenyl phosphate, (CH₃O)P(O)(OC₆H₅)₂.

Section 4: Applications in Research and Industry

Synthetic Intermediate

This compound serves as a precursor in the synthesis of more complex organophosphorus compounds, particularly phosphonates, which have applications as potential pesticides and herbicides.[1][13] The C-P bond formed via reactions like the Arbuzov is metabolically robust, a feature leveraged in the design of bioactive molecules.

Polymer Additive

Related phosphite compounds, such as diphenyl phosphite and other triaryl phosphites, are widely used as stabilizers and antioxidants in polymer manufacturing.[14][15] They function by neutralizing free radicals that cause polymer degradation, thereby preserving the material's mechanical properties and extending its lifespan.[14] this compound fits within this class of compounds and can serve a similar role, protecting polymers during high-temperature processing.

Ligand in Homogeneous Catalysis

While specific literature examples are sparse, the electronic properties of this compound make it a potential ligand for transition metal catalysis. Phosphite ligands are known to be strong π-acceptors, which can modulate the electronic properties of a metal center. In reactions like palladium-catalyzed cross-coupling, the choice of phosphine or phosphite ligand is crucial for catalytic activity and selectivity.[16][17] The steric bulk of the two phenyl groups combined with the electronic nature of the methoxy group could offer unique performance in specific catalytic cycles.

Conclusion

This compound is a reactive and versatile P(III) reagent whose chemical behavior is dictated by the nucleophilic lone pair on its phosphorus center. Its participation in fundamental transformations like the Michaelis-Arbuzov reaction and its susceptibility to hydrolysis and oxidation are its defining chemical characteristics. While primarily utilized as a synthetic intermediate and a stabilizing agent, its potential as a ligand in catalysis remains an area for further exploration. A thorough understanding of its properties and reactivity, combined with stringent adherence to safety protocols, enables researchers and developers to effectively harness this compound in both established and innovative applications.

References

-

Einstein, F. W. B. (n.d.). Fred(erick) WB Einstein Ph.D. ResearchGate. Retrieved January 24, 2026, from [Link]

-

A2B Chem. (n.d.). This compound | 3577-87-5. Chemikart. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved January 24, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Diphenyl Phosphite in Modern Polymer Manufacturing. Retrieved January 24, 2026, from [Link]

- Cullen, W. R., Wu, A. W., Davis, A. R., Einstein, F. W. B., & Hazlett, J. D. (1976). Ditertiary(phosphines and arsines) with perfluoro-(bi-1-cycloalken-1-yl) bridging groups. Canadian Journal of Chemistry, 54(16), 2871-2878.

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved January 24, 2026, from [Link]

- Hudson, H. R., & Powroznyk, L. (2004). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. ARKIVOC, 2004(9), 19-33.

- Persello, J., et al. (1997). Polyoxyethylene di-phosphonates as dispersing agents. Progress in Colloid and Polymer Science, 105, 6-11.

- Tolstoy, P. M., et al. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538.

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved January 24, 2026, from [Link]

-

CCS Chemistry. (n.d.). Radical Arbuzov Reaction. Chinese Chemical Society. Retrieved January 24, 2026, from [Link]

-

Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Retrieved January 24, 2026, from [Link]

-

NMR Spectroscopy. (n.d.). 31 Phosphorus NMR. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved January 24, 2026, from [Link]

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphite. PubChem. Retrieved January 24, 2026, from [Link]

-

Wiley Online Library. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Retrieved January 24, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CA2789387A1 - Alkylphenol free - liquid polymeric phosphite polymer stabilizers.

-

National Center for Biotechnology Information. (2019, September 19). Michaelis–Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. PubMed Central. Retrieved January 24, 2026, from [Link]

-

mediaTUM. (n.d.). New Ligand Structures for Homogeneous Transition- Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2019, May 15). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. PubMed. Retrieved January 24, 2026, from [Link]

-

YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved January 24, 2026, from [Link]

-

YouTube. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. NPTEL IIT Bombay. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025, August 7). RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: A new opportunity for phosphorus-based materials. Retrieved January 24, 2026, from [Link]

Sources

- 1. This compound | 3577-87-5 [chemicalbook.com]

- 2. Methyl diphenyl phosphite | C13H13O3P | CID 520764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3577-87-5 | this compound | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. This compound | 3577-87-5 [amp.chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. CA2789387A1 - Alkylphenol free - liquid polymeric phosphite polymer stabilizers - Google Patents [patents.google.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methyl diphenylphosphite molecular weight and formula

An In-depth Technical Guide to the Core Molecular Properties of Methyl Diphenylphosphite

This guide provides a comprehensive technical overview of this compound (CAS No. 3577-87-5), a key organophosphorus intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to offer insights into the compound's structural characteristics, physicochemical properties, and its practical relevance in synthetic and medicinal chemistry.

Foundational Molecular Attributes

This compound is a trivalent organophosphorus compound, specifically a phosphite ester. Its utility in advanced chemical synthesis stems from the reactivity of the central phosphorus (III) atom. Understanding its fundamental molecular formula and weight is the first step in its effective application in a laboratory setting.

Chemical Formula and Elemental Composition

The molecular formula for this compound is C₁₃H₁₃O₃P .[1][2][3] This formula indicates that each molecule is composed of:

-

Thirteen Carbon (C) atoms

-

Thirteen Hydrogen (H) atoms

-

Three Oxygen (O) atoms

-

One Phosphorus (P) atom

This specific elemental arrangement gives rise to its characteristic reactivity and physical properties.

Molecular Weight: Calculation and Significance

The molecular weight (MW) is a critical parameter for stoichiometric calculations in chemical reactions. It is derived from the sum of the atomic weights of the constituent atoms.

Table 1: Calculation of this compound Molecular Weight

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

|---|---|---|---|

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Phosphorus (P) | 1 | 30.974 | 30.974 |

| Total | | | 248.218 |

The calculated average molecular weight is 248.22 g/mol , a value commonly rounded to 248.21 g/mol in chemical databases.[1][2][3] For high-resolution mass spectrometry applications, the monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element, is 248.06023127 Da .[1]

Molecular Structure and Nomenclature

The structural arrangement of this compound is key to its chemical behavior. The central phosphorus atom is bonded to a methoxy group (-OCH₃) and two phenoxy groups (-OC₆H₅).

-

IUPAC Name: methyl diphenyl phosphite[1]

-

Common Synonyms: Diphenyl Methyl Phosphite, Phosphorous acid, methyl diphenyl ester[1][2][4]

-

CAS Number: 3577-87-5[1]

Caption: 2D structure of this compound.

Physicochemical Profile

For any laboratory application, a thorough understanding of a compound's physical properties is essential for safe handling, experimental design, and purification.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to white or yellowish liquid | [2] |

| Boiling Point | 165.5-166.5 °C at 12 Torr | [2] |

| Density | ~1.164 g/cm³ | [2] |

| Solubility | Soluble in chloroform, DCM, methanol, ethyl acetate | [2] |

| Sensitivity | Hygroscopic (sensitive to moisture) |[2] |

Context in Synthetic Chemistry and Drug Discovery

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate in organophosphorus chemistry.[2] Its P(III) center is nucleophilic and susceptible to oxidation, making it a versatile reagent.

-

Arbuzov Reaction: Phosphite esters like this compound can undergo the Michaelis-Arbuzov reaction with alkyl halides to form phosphonates (P(V) compounds). This is a cornerstone reaction for creating stable carbon-phosphorus bonds.

-

Radical Acceptor: In modern synthetic methods, P(III) reagents are used as radical traps. For instance, in photocatalytic reactions, a carbon-centered radical can add to the phosphorus atom, leading to the formation of new C-P bonds under mild conditions. This strategy is employed for the late-stage functionalization of complex molecules, a critical process in drug discovery.[5] The choice of a phosphite ester is causal; its reactivity allows for the efficient capture of transient radical intermediates that might otherwise be difficult to control.[5]

Relevance to Drug Development

While not a therapeutic agent itself, this compound is a precursor to classes of molecules with significant biological activity.

-

Phosphonate Synthesis: Organophosphonates are widely recognized as effective, non-hydrolyzable mimics of phosphate esters.[6] This stability makes them ideal for designing enzyme inhibitors, as they can bind to active sites without being cleaved. Clinically successful antiviral drugs like Tenofovir and Cidofovir are prominent examples of phosphonates.[6] The synthesis of such complex molecules relies on foundational building blocks and reagents like phosphite esters.

-

Modulation of Physicochemical Properties: The constituent parts of this compound—the methyl group and phenyl groups—are common motifs in drug design. The introduction of a methyl group can significantly alter a molecule's metabolic stability, conformation, and pharmacokinetic profile.[7] Similarly, phenyl groups are fundamental components of many drug scaffolds, influencing binding interactions and solubility.

Experimental Protocols: Safety and Handling

The trustworthiness of any chemical guide rests on its commitment to safety. This compound is classified as a hazardous substance and requires strict handling protocols.[1][3][8]

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents the following hazards:

-

H301: Toxic if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Self-Validating Handling Protocol

This protocol is designed to ensure user safety through mandated engineering controls and personal protective equipment.

Objective: To safely handle and dispense this compound in a laboratory setting.

Methodology:

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to control vapor inhalation. An eyewash station and safety shower must be immediately accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

-

Body Protection: Wear a flame-retardant laboratory coat. Ensure no skin is exposed.

-

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture (hygroscopic nature).[2][9] The storage location should be cool, dry, and well-ventilated, away from oxidizing agents.[9][11]

-

Dispensing:

-

Use a clean, dry syringe or cannula for liquid transfer to minimize exposure to air and moisture.

-

Accurately weigh the required amount in a sealed container if possible, or perform the transfer swiftly within the fume hood.

-

-

Spill & Waste Management:

-

In case of a spill, absorb the liquid with an inert, non-combustible material like vermiculite or sand.[9] Do not use combustible materials like paper towels.

-

Collect the contaminated material into a sealed, labeled hazardous waste container.

-

Dispose of all chemical waste in accordance with institutional and local government regulations.

-

-

First Aid Measures:

-

If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. Do NOT induce vomiting.[8]

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison control center or doctor if you feel unwell.[8][10]

-

Conclusion

This compound is more than a simple chemical entry defined by its formula, C₁₃H₁₃O₃P, and molecular weight of 248.21 g/mol . It is a versatile synthetic intermediate whose value is understood through its structural properties and predictable reactivity. For researchers in organic synthesis and drug development, a comprehensive grasp of its characteristics, from stoichiometric calculations to safe handling, is fundamental to leveraging its potential in the creation of novel and complex molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520764, Methyl diphenyl phosphite. Retrieved January 24, 2026, from [Link].

-

ACS Publications. (2026). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters. Retrieved January 24, 2026, from [Link]. Note: The provided search result has a future date; the link is based on the provided information.

-

Wikipedia. (n.d.). Methyldiphenylphosphine. Retrieved January 24, 2026, from [Link].

-

Georganics. (2011). This compound Safety Data Sheet. Retrieved January 24, 2026, from [Link].

-

Wikipedia. (n.d.). Diphenylphosphite. Retrieved January 24, 2026, from [Link].

-

NIST. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link].

-

Thermo Fisher Scientific. (2025). This compound - SAFETY DATA SHEET. Retrieved January 24, 2026, from [Link].

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved January 24, 2026, from [Link].

-

ResearchGate. (2025). Development and Clinical Application of Phosphorus-Containing Drugs. Retrieved January 24, 2026, from [Link].

-

Baszczyňski, O., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules, 27(10), 3248. Retrieved January 24, 2026, from [Link].

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenyl methyl phosphine, 98% (gc). Retrieved January 24, 2026, from [Link].

-

ResearchGate. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. Retrieved January 24, 2026, from [Link].

-

ResearchGate. (2016). 1-Methyl-3,5-diphenyl-1H-1,2,4-diazaphosphole. Retrieved January 24, 2026, from [Link].

- Google Patents. (n.d.). CN102964382A - Method for synthesizing dimethyl methylphosphonate.

Sources

- 1. Methyl diphenyl phosphite | C13H13O3P | CID 520764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3577-87-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS 3577-87-5: this compound | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. georganics.sk [georganics.sk]

- 11. fishersci.com [fishersci.com]

Physical properties of methyl diphenylphosphite (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Methyl Diphenylphosphite

Authored by a Senior Application Scientist

Introduction: Defining this compound and Its Significance

This compound, a term that can refer to several organophosphorus compounds, is a crucial reagent and ligand in modern organic synthesis. For clarity in this technical guide, we will focus on the well-characterized compound Methyl Diphenylphosphinite (CAS No. 4020-99-9), also known as methoxydiphenylphosphine. This compound belongs to the phosphinite class of ligands, which are instrumental in various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1] Its electronic and steric properties significantly influence the efficiency and selectivity of these transformations, making a thorough understanding of its physical characteristics essential for researchers and process chemists.

Accurate knowledge of physical properties like boiling point and density is not merely academic. It is fundamental for practical applications, ranging from ensuring the purity of the material to designing safe and scalable reaction protocols. For instance, the boiling point is critical for purification by distillation and for determining appropriate reaction temperatures to avoid degradation or solvent loss. Density is vital for accurate dosing of the liquid reagent by volume and for various engineering calculations in process development. This guide provides a detailed overview of these key physical properties and outlines rigorous, field-proven methodologies for their experimental determination.

Core Physical Properties of Methyl Diphenylphosphinite

The primary physical constants for methyl diphenylphosphinite are summarized below. These values, derived from reputable chemical supplier literature, serve as a reliable benchmark for laboratory work.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 149 °C | at 6 mmHg | [1] |

| Density | 1.078 g/mL | at 25 °C | [1] |

Note: The boiling point is reported at reduced pressure (6 mmHg). This is common for high-boiling, air-sensitive, or thermally labile compounds to prevent decomposition at higher temperatures that would be required for boiling at atmospheric pressure.

Experimental Determination of Physical Properties

The following sections provide self-validating, step-by-step protocols for the precise determination of boiling point and density. These methods are standard in research and quality control laboratories and are designed to ensure the highest degree of accuracy and reproducibility.

Methodology for Boiling Point Determination (Micro-Scale)

For valuable research compounds like methyl diphenylphosphinite, using a micro-scale method for boiling point determination is crucial to conserve material. The Thiele tube method is a classic and reliable technique for this purpose.[2]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] In this method, a small sample is heated, and we observe the temperature at which a rapid and continuous stream of bubbles emerges from a submerged capillary tube. Upon cooling, the temperature at which the liquid is drawn back into the capillary tube corresponds to the boiling point.[2]

Protocol:

-

Sample Preparation: Fill a small test tube (e.g., a 75x10 mm tube) with approximately 0.5 mL of methyl diphenylphosphinite.

-

Capillary Tube Insertion: Take a standard melting point capillary tube and seal one end using a burner flame. Place this capillary tube into the test tube with the sample, open-end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the bottom of the test tube.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling, stable heating oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.[2]

-

Observation: Begin heating the side arm of the Thiele tube gently with a micro-burner or hot air gun.[2] As the temperature rises, air will first be expelled from the capillary tube.

-

Data Acquisition: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, remove the heat.

-

Boiling Point Reading: The boiling point is the temperature recorded the instant the bubbling stops and the liquid just begins to enter the capillary tube.[2]

-

Pressure Correction: Record the ambient barometric pressure. Since the literature value is at reduced pressure, a direct comparison requires either performing the measurement under vacuum or using a pressure-temperature nomograph to correct the observed boiling point to the pressure reported in the literature.

Methodology for Density Determination

Density is an intrinsic property defined as mass per unit volume.[4] Its determination requires precise measurement of both mass and volume at a constant, known temperature, as density is temperature-dependent.[5] Using a pycnometer (specific gravity bottle) provides high accuracy.

Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 5 or 10 mL). Record its empty mass (m₁) using an analytical balance.

-

Temperature Equilibration: Place the empty pycnometer and the sample of methyl diphenylphosphinite in a temperature-controlled water bath set to 25.0 °C (the temperature of the literature value) and allow them to equilibrate for at least 20 minutes.

-

Sample Filling: Carefully fill the equilibrated pycnometer with the methyl diphenylphosphinite, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to escape through the capillary bore.

-

Cleaning and Weighing: Carefully wipe any excess liquid from the exterior of the pycnometer and weigh the filled pycnometer (m₂).

-

Calibration with Water: Repeat the entire procedure (steps 1-4) using deionized water to determine the exact volume of the pycnometer. Record the mass of the pycnometer filled with water (m₃).

-

Calculation:

-

Mass of the liquid (m_liquid) = m₂ - m₁

-

Mass of water (m_water) = m₃ - m₁

-

Volume of the pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at 25.0 °C, which is ~0.99704 g/mL).

-

Density of the liquid (ρ_liquid) = m_liquid / V

-

Visualization of Experimental Workflows

To further clarify the logical flow of the experimental procedures, the following diagrams illustrate the key steps and decision points in determining the boiling point and density of methyl diphenylphosphinite.

Caption: Logical flow for the experimental determination of boiling point and density.

References

-

Wikipedia. Methyldiphenylphosphine. [Link]

-

University of Technology, Iraq. Experimental No. (2) Boiling Point. [Link]

-

Columbia University. Density of liquids. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of Alberta. BOILING POINT DETERMINATION. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

University of Notre Dame. Investigation 1: Density of Materials. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Methyl Diphenylphosphite

This guide provides a comprehensive technical overview of the solubility characteristics of methyl diphenylphosphite. It is intended for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its behavior in various solvent systems. This document moves beyond a simple data sheet to offer insights into the theoretical underpinnings of its solubility, practical methodologies for its determination, and critical considerations for its handling.

Introduction to this compound and Its Solubility

This compound, with the chemical formula C₁₃H₁₃O₃P, is an organophosphorus compound that serves as a versatile intermediate in organic synthesis. Its utility in the production of pesticides and as a stabilizer highlights the importance of understanding its physical and chemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation.

The solubility of a compound dictates its utility in various applications. In synthetic chemistry, the choice of solvent is critical for ensuring that reactants are in the same phase, thus enabling chemical reactions to proceed efficiently. In formulation science, understanding the solubility of an active ingredient is fundamental to developing stable and effective products. This guide will delve into the known solubility profile of this compound, address the current gaps in quantitative data, and provide a robust framework for its experimental determination.

Theoretical Framework for the Solubility of this compound

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, featuring two phenyl rings and a methyl ester group attached to a central phosphorus atom, imparts a significant degree of nonpolar character.

Key Molecular Features Influencing Solubility:

-

Phenyl Groups: The two bulky, nonpolar phenyl groups contribute significantly to the molecule's hydrophobicity and favor its solubility in nonpolar organic solvents.

-

Phosphite Ester Group: The P-O-C bonds introduce some polarity to the molecule, allowing for potential interactions with more polar solvents.

-

Predicted Lipophilicity: The computed octanol-water partition coefficient (LogP) for this compound is approximately 3.7[1]. This value indicates a strong preference for nonpolar environments over aqueous ones, suggesting good solubility in organic solvents and low solubility in water.

Impact of Solvent Type:

-

Aprotic Solvents: Nonpolar aprotic solvents (e.g., chloroform, dichloromethane) are expected to be excellent solvents for this compound due to favorable van der Waals interactions.

-

Protic Solvents: Polar protic solvents, such as methanol, can engage in hydrogen bonding[2]. While this compound itself cannot donate a hydrogen bond, the oxygen atoms in the phosphite ester can act as hydrogen bond acceptors. This allows for some degree of solubility in protic solvents, although the large nonpolar phenyl groups may limit this.

Hydrolytic Instability: A critical factor to consider with phosphite esters is their susceptibility to hydrolysis, particularly in the presence of water and under acidic or basic conditions, to form phosphonates[3]. This degradation can affect the accuracy of solubility measurements. Therefore, the use of dry solvents and an inert atmosphere is highly recommended, especially when determining solubility in protic solvents like methanol.

Qualitative and Estimated Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

| Methanol | Soluble |

| Ethyl Acetate | Soluble |

| Water | Relatively Insoluble |

Source: Based on information from chemical suppliers and the predicted LogP value.

The term "soluble" in this context generally implies that the substance is at least partially soluble, and in many cases, may be fully miscible. However, without quantitative data, the precise limits of solubility are unknown. The high LogP value strongly supports the observation of low water solubility.

Experimental Determination of the Solubility of this compound

Given the absence of published quantitative data, a reliable experimental protocol is essential for researchers needing precise solubility values. The following section provides a detailed, self-validating methodology for determining the solubility of this compound, a liquid solute, in organic solvents.

Principle of the Method

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest at a controlled temperature. After allowing the system to reach equilibrium, the concentration of the dissolved solute in a clear aliquot of the supernatant is quantified using a suitable analytical technique.

Materials and Reagents

-

This compound (high purity)

-

Solvents of interest (e.g., methanol, chloroform, dichloromethane, ethyl acetate), HPLC or analytical grade, dried over molecular sieves.

-

Thermostatically controlled shaker or water bath.

-

Calibrated thermometer.

-

Syringe filters (e.g., 0.22 µm PTFE) compatible with the solvent.

-

Volumetric flasks and pipettes.

-

Analytical balance.

-

Appropriate analytical instrument (e.g., Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or a Flame Photometric Detector (FPD), or High-Performance Liquid Chromatograph (HPLC) with a suitable detector).

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

To a series of glass vials, add an excess of this compound. The presence of an undissolved phase of the solute is essential to ensure saturation.

-

Accurately add a known volume of the pre-conditioned solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the solute in the solution is no longer increasing. For viscous solvents or poorly soluble compounds, 48-72 hours may be necessary.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microdroplets.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification

The concentration of this compound in the diluted samples can be determined using various analytical techniques. Gas chromatography is often suitable for volatile and semi-volatile organophosphorus compounds.

Caption: Analytical workflow for quantifying this compound.

Recommended Analytical Method:

-

Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Flame Photometric Detector (FPD): These detectors offer high sensitivity and selectivity for phosphorus-containing compounds.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards to generate a calibration curve.

-

Sample Analysis: Inject the diluted, filtered sample into the GC and determine the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner.

Table 2: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Replicate 1 ( g/100 mL) | Replicate 2 ( g/100 mL) | Replicate 3 ( g/100 mL) | Mean Solubility ( g/100 mL) | Standard Deviation |

| Methanol | 25 | |||||

| Chloroform | 25 | |||||

| Dichloromethane | 25 | |||||

| Ethyl Acetate | 25 |

Conclusion

While quantitative solubility data for this compound is not widely documented, its molecular structure suggests good solubility in common aprotic organic solvents and some solubility in protic organic solvents, with low solubility in water. Due to its susceptibility to hydrolysis, care must be taken to use dry solvents and an inert atmosphere during handling and solubility determination. The detailed experimental protocol provided in this guide offers a robust method for researchers to determine the precise solubility of this compound in various solvents, enabling its effective use in research and development.

References

-

PubChem. Methyl diphenyl phosphite. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Kovács, J., Keglevich, G., & Kudar, V. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2695. [Link]

Sources

Foreword: Unveiling the Versatility of a Core Organophosphorus Reagent

An In-depth Technical Guide to the Applications of Methyl Diphenylphosphite

In the landscape of industrial and research chemistry, certain molecules distinguish themselves not by a single, narrow function, but by their remarkable versatility across diverse fields. This compound, with the chemical formula C₁₃H₁₃O₃P, is a prime example of such a compound.[1][2] This organophosphorus reagent, a colorless to pale yellow liquid, serves as a critical ligand in catalysis, a foundational building block in organic synthesis, and a functional additive in polymer science.[2]

This guide is designed for researchers, chemists, and drug development professionals. It deviates from a conventional template to present a narrative that is both scientifically rigorous and grounded in practical application. We will explore the fundamental chemical principles that govern the utility of this compound, detail field-proven experimental protocols, and provide the causal reasoning behind its efficacy. Our objective is to equip you with not just the "how," but the "why," fostering a deeper understanding of this pivotal chemical's role in modern science.

Chapter 1: The Central Role of this compound in Homogeneous Catalysis

The efficacy of this compound in catalysis is rooted in the electronic properties of its trivalent phosphorus center. As a phosphite ligand, it engages with transition metals through a synergistic bonding mechanism: the phosphorus lone pair provides strong σ-donation to an empty metal d-orbital, while the accessible σ* orbitals of the phosphorus-oxygen bonds act as π-acceptors, receiving electron density from filled metal d-orbitals. This π-accepting character is a defining feature of phosphites, differentiating them from phosphine ligands and profoundly influencing the stability and reactivity of the resulting metal complexes.[3]

Application in Alkene Hydroformylation

Hydroformylation, or the "oxo process," is a cornerstone of industrial organic chemistry, involving the conversion of alkenes into aldehydes using synthesis gas (a mixture of CO and H₂).[4] The reaction is paramount for producing bulk chemicals that are precursors to detergents, plasticizers, and solvents. The choice of ligand in rhodium-catalyzed hydroformylation is critical as it dictates both the reaction rate and, crucially, the regioselectivity—the preference for forming a linear versus a branched aldehyde.

This compound and related phosphite ligands are instrumental in this process. By coordinating to the rhodium center, the phosphite ligand modulates the electronic density and steric environment of the catalyst. This tuning is essential for stabilizing the active catalytic species and steering the reaction toward the desired aldehyde isomer, which is often the linear product for terminal alkenes.[3][5]

This protocol describes a representative hydroformylation of a terminal alkene using a rhodium precursor and a phosphite ligand like this compound.

Objective: To synthesize nonanal via the hydroformylation of 1-octene with high linear-to-branched selectivity.

Materials:

-

Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]

-

This compound (ligand)

-

1-Octene (substrate)

-

Toluene (solvent, anhydrous)

-

Synthesis gas (1:1 mixture of H₂:CO)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

-

Catalyst Preparation (in situ): In a glovebox under an inert atmosphere (N₂ or Ar), add Rh(acac)(CO)₂ (e.g., 0.005 mmol) and this compound (e.g., 0.1 mmol, 20 equivalents) to the autoclave reactor.

-

Solvent and Substrate Addition: Add 20 mL of anhydrous toluene, followed by 1-octene (e.g., 5 mmol). The causality here is to ensure the catalyst precursor and ligand are dissolved before introducing the substrate, allowing for pre-coordination.

-

Reactor Sealing and Purging: Seal the autoclave. Remove it from the glovebox and connect it to the gas line. Purge the reactor 3-4 times with synthesis gas to remove residual air.

-

Pressurization and Reaction: Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 H₂:CO mixture. Begin stirring and heat the reactor to the reaction temperature (e.g., 80°C).

-

Monitoring: Monitor the reaction progress by observing the pressure drop as the gases are consumed. The reaction is typically complete within 4-12 hours.

-

Work-up and Analysis: After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood. Open the reactor and analyze an aliquot of the reaction mixture by Gas Chromatography (GC) or ¹H NMR to determine conversion and the linear-to-branched aldehyde ratio.

The following diagram illustrates the generally accepted Heck-Breslow mechanism for rhodium-catalyzed hydroformylation.

Caption: Rhodium-catalyzed hydroformylation cycle showing key steps.

Utility in Cross-Coupling Reactions

While phosphines are more traditionally cited, the electronic properties of phosphites make them viable ligands for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi). In these transformations, the ligand's primary role is to stabilize the palladium catalyst in its various oxidation states (typically Pd(0) and Pd(II)) throughout the catalytic cycle, preventing precipitation and facilitating the key steps of oxidative addition and reductive elimination. The π-acidity of this compound can help withdraw electron density from the metal center, which can influence the rate and efficiency of these critical steps.

This diagram outlines the fundamental pathway for the Suzuki-Miyaura cross-coupling reaction.

Caption: Key mechanistic steps of the Suzuki cross-coupling reaction.

Chapter 2: this compound as a Precursor in Organic Synthesis

Beyond catalysis, this compound is a valuable intermediate for constructing more complex organophosphorus compounds, which have applications ranging from pharmaceuticals to pesticides.[6][7] Its reactivity is centered on the phosphorus atom and its attached ester groups.

The Michaelis-Arbuzov Reaction

A cornerstone of phosphorus chemistry, the Michaelis-Arbuzov reaction is the preeminent method for forming a phosphorus-carbon bond. The reaction typically involves the treatment of a trivalent phosphorus ester, such as this compound, with an alkyl halide. The reaction proceeds via an Sₙ2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium intermediate. A subsequent dealkylation step, usually involving the halide anion attacking one of the ester groups, yields the final pentavalent phosphonate product. In the case of this compound, the methyl group is the most labile and is preferentially cleaved.

Objective: To synthesize a P-C bond via the Michaelis-Arbuzov reaction.

Materials:

-

This compound

-

Benzyl bromide (alkyl halide)

-

Toluene or xylene (solvent, optional)

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Charge the flask with this compound (1.0 eq).

-

Reagent Addition: Add benzyl bromide (1.0 eq) to the flask at room temperature. The reaction is often exothermic.

-

Reaction: Heat the mixture gently (e.g., 80-120°C) under a nitrogen atmosphere. The choice of temperature depends on the reactivity of the alkyl halide. The reaction can be run neat or in a high-boiling solvent like toluene.

-

Monitoring: Monitor the reaction's progress by observing the evolution of methyl bromide gas (use a bubbler or trap) or by TLC/NMR analysis of aliquots. The reaction is typically complete when gas evolution ceases.

-

Purification: After cooling, the crude product can be purified. If the product is a solid, it may be recrystallized. If it is an oil, purification by vacuum distillation or column chromatography may be necessary to remove any unreacted starting materials.

Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.

Chapter 3: this compound as a Functional Polymer Additive

The longevity and performance of polymeric materials are often dictated by their ability to resist environmental degradation from factors like heat, oxygen, and UV light. This compound and related phosphites serve as highly effective secondary antioxidants, working to protect the polymer during high-temperature processing and long-term use.[2][8]

Mechanism as a Secondary Antioxidant (Hydroperoxide Decomposer)

Polymer degradation is often an auto-oxidative radical chain reaction. A key step in this process is the formation of hydroperoxides (ROOH), which are unstable and can decompose into highly reactive hydroxyl (•OH) and alkoxyl (RO•) radicals that propagate further degradation.

While primary antioxidants (like hindered phenols) scavenge free radicals, secondary antioxidants like this compound have a different, crucial role: they preemptively neutralize hydroperoxides by reducing them to stable alcohols.[9] In this process, the phosphite ester is oxidized to a phosphate ester. This synergistic relationship, where the primary antioxidant stops the chain reaction and the secondary antioxidant removes the fuel (hydroperoxides), is a cornerstone of modern polymer stabilization.[10]

Sources

- 1. Methyl diphenyl phosphite | C13H13O3P | CID 520764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3577-87-5: this compound | CymitQuimica [cymitquimica.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 3577-87-5 [chemicalbook.com]

- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

- 10. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Methyl Diphenylphosphite: A Versatile Reagent in Modern Organic Synthesis

Introduction: Unveiling the Potential of Methyl Diphenylphosphite

This compound, a trivalent organophosphorus compound, has emerged as a valuable and versatile reagent in the synthetic organic chemist's toolkit.[1] Its unique electronic and steric properties make it a powerful tool for the construction of carbon-phosphorus bonds, a critical transformation in the synthesis of a wide array of biologically active molecules and functional materials. This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, its role as a coupling reagent in peptide synthesis, and its participation in the Arbuzov reaction. Through detailed application notes, step-by-step protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this reagent in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

This compound is a colorless to pale yellow liquid with a characteristic odor.[2] It is crucial to handle this reagent with care as it is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₃H₁₃O₃P |

| Molecular Weight | 248.21 g/mol |

| CAS Number | 3577-87-5 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~135-138 °C at 0.1 mmHg |

| Density | ~1.16 g/mL at 25 °C |

Application I: The Kabachnik-Fields Reaction for the Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for the synthesis of α-aminophosphonates.[4][5][6] These compounds are of significant interest in medicinal chemistry as they are structural analogues of α-amino acids and often exhibit a range of biological activities, including enzyme inhibition.[6] The reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, such as a dialkyl or diaryl phosphite.[6]

Mechanistic Insights: A Tale of Two Pathways

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, the "imine pathway" and the "α-hydroxyphosphonate pathway," with the predominant route depending on the specific reactants and reaction conditions.[2][5][7]

-

Imine Pathway: In this pathway, the amine and carbonyl compound first condense to form an imine intermediate. Subsequent nucleophilic addition of the phosphite to the imine yields the final α-aminophosphonate product.[2][5][7] This pathway is generally favored when using weakly basic amines, such as anilines.

-

α-Hydroxyphosphonate Pathway: Alternatively, the phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the α-aminophosphonate.[2][5][7]

Protocol: One-Pot Synthesis of Diphenyl (Phenyl(phenylamino)methyl)phosphonate

This protocol provides a representative procedure for the synthesis of an α-aminophosphonate using this compound (which will hydrolyze in situ or react to form diphenyl phosphite under the reaction conditions), benzaldehyde, and aniline.

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg, 0.10 mL)

-

Aniline (1.0 mmol, 93 mg, 0.09 mL)

-

This compound (1.0 mmol, 248 mg, 0.21 mL)

-

Toluene (5 mL)

-

Catalyst (e.g., ZnCl₂/PPh₃, 5 mol%) (Optional, can be solvent/catalyst-free)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

-

Silica Gel (for column chromatography)

Equipment:

-

Round-bottom flask (25 mL) with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and toluene (5 mL).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add this compound (1.0 mmol) to the reaction mixture. If using a catalyst, add it at this stage.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure diphenyl (phenyl(phenylamino)methyl)phosphonate.

Table 2: Representative Substrate Scope and Yields for the Kabachnik-Fields Reaction

| Aldehyde | Amine | Phosphite | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Aniline | Diphenyl phosphite | ZnCl₂/PPh₃ | 75-84 | [6] |

| 4-Chlorobenzaldehyde | 4-Chloroaniline | Diphenyl phosphite | None | High | [8] |

| 4-Methoxybenzaldehyde | Aniline | Diphenyl phosphite | None | High | [8] |

| Furfural | Benzylamine | Diethyl phosphite | Iodine | Good | [2] |

Application II: Peptide Synthesis

The formation of the amide bond is the cornerstone of peptide synthesis. While numerous coupling reagents have been developed, phosphite-based reagents offer a unique reactivity profile. Diphenyl phosphite, a close analog of this compound, has been successfully employed as a coupling reagent for the synthesis of sterically hindered peptides.[9] The mechanism is believed to involve the formation of a mixed anhydride or an activated phosphonium species, which is then susceptible to nucleophilic attack by the amine component of the incoming amino acid.

Conceptual Workflow for Peptide Coupling

Protocol: Solution-Phase Synthesis of a Dipeptide (Conceptual)

Materials:

-

N-Protected Amino Acid (e.g., Boc-Phe-OH) (1.0 mmol)

-

C-Protected Amino Acid (e.g., H-Gly-OMe·HCl) (1.0 mmol)

-

This compound (1.1 mmol)

-

Tertiary Base (e.g., N-Methylmorpholine, NMM) (2.0 mmol)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

1 M Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-protected amino acid (1.0 mmol) in anhydrous DCM or DMF (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the tertiary base (1.0 mmol) followed by this compound (1.1 mmol) and stir for 10-15 minutes to allow for pre-activation.

-

In a separate flask, neutralize the C-protected amino acid hydrochloride salt (1.0 mmol) with the tertiary base (1.0 mmol) in anhydrous DCM or DMF (5 mL).

-

Add the neutralized amine solution to the activated carboxyl component at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography or recrystallization.

Application III: The Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental transformation in organophosphorus chemistry for the formation of a phosphonate from a trialkyl phosphite and an alkyl halide.[10] The reaction proceeds via a phosphonium intermediate, which then undergoes dealkylation by the halide ion to yield the thermodynamically stable phosphonate. While typically performed with trialkyl phosphites, the Arbuzov reaction can, in principle, be carried out with mixed phosphites like this compound.

Mechanism of the Arbuzov Reaction

Protocol: Synthesis of Diphenyl Methylphosphonate (Conceptual)

Materials:

-

This compound (1.0 mmol, 248 mg)

-

Methyl Iodide (1.2 mmol, 170 mg, 0.075 mL)

-

High-boiling point solvent (e.g., Toluene or Xylene) (optional, can be run neat)

Procedure:

-

Combine this compound (1.0 mmol) and methyl iodide (1.2 mmol) in a sealed tube or a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture at a temperature of 100-150 °C for several hours to days. The reaction progress should be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete (as indicated by the disappearance of the starting phosphite signal and the appearance of the phosphonate signal in the ³¹P NMR spectrum), allow the mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield diphenyl methylphosphonate.

Conclusion and Future Outlook

This compound is a reagent with significant utility in organic synthesis, particularly in the construction of C-P bonds. Its application in the Kabachnik-Fields reaction provides a straightforward entry into the synthesis of α-aminophosphonates, a class of compounds with considerable therapeutic potential. While its use as a peptide coupling reagent and in the Arbuzov reaction is less documented, the underlying principles of phosphorus chemistry suggest its potential in these areas, warranting further investigation and methods development. As the demand for novel organophosphorus compounds in drug discovery and materials science continues to grow, the exploration of the full synthetic potential of reagents like this compound will undoubtedly lead to new and innovative chemical transformations.

References

-

The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules. 2021 . [Link]

-

Kabachnik-Fields Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction - CORE. CORE. [Link]

-

The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - ResearchGate. ResearchGate. [Link]

-

The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC - NIH. National Institutes of Health. [Link]

-

Kabachnik fields reaction- Variations, Applications | PPTX - Slideshare. Slideshare. [Link]

-

Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC - NIH. National Institutes of Health. [Link]

-

Methyl diphenyl phosphite | C13H13O3P | CID 520764 - PubChem - NIH. National Institutes of Health. [Link]

-

(PDF) New Trends in Peptide Coupling Reagents - ResearchGate. ResearchGate. [Link]

-

Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent - PubMed. National Institutes of Health. [Link]

-

(PDF) Synthesis and spectral characterization of some new dibutyl/ diphenyl α-Aminophosphonates by one-pot, three-component Kabachnik-Fields reaction - ResearchGate. ResearchGate. [Link]

-

This compound | Georganics. Georganics. [Link]

-

This compound | Georganics. Georganics. [Link]

-

An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates | Request PDF - ResearchGate. ResearchGate. [Link]

-

The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org. [Link]

-

Amino Silica Gel | Sorbent Technologies, Inc. Sorbent Technologies, Inc.. [Link]

-

Biocatalytic cascade for the synthesis of methylphosphonate from phosphoenolpyruvate - PMC - PubMed Central. National Institutes of Health. [Link]

-

Lewis-acid-catalyzed phosphorylation of alcohols - PMC - PubMed Central - NIH. National Institutes of Health. [Link]